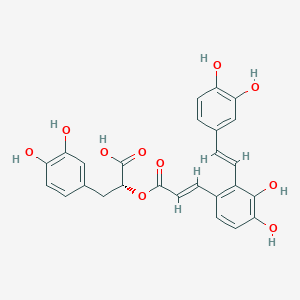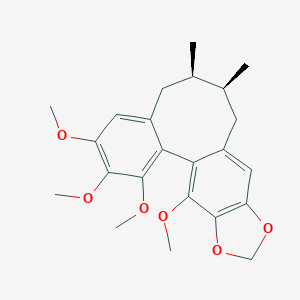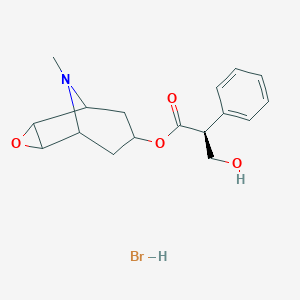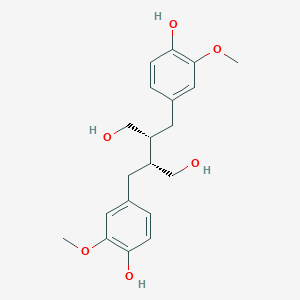![molecular formula C21H32O3 B192378 [10]-Shogaol CAS No. 36752-54-2](/img/structure/B192378.png)
[10]-Shogaol
Übersicht
Beschreibung
Shogaol is a natural compound found in ginger and other spices that has been used for centuries in traditional Chinese and Ayurvedic medicine. It is a major component of ginger oil and is known for its anti-inflammatory and antioxidant properties. In recent years, shogaol has gained attention for its potential therapeutic benefits and has been studied for its effects on various diseases and conditions.
Wissenschaftliche Forschungsanwendungen
“10-Shogaol” is a compound found in ginger and is known for its anti-inflammatory and antioxidant properties. It has been studied in various fields of research, including:
-
Cancer Research : 10-Shogaol has been studied for its potential anti-cancer properties. It’s thought to induce apoptosis (cell death) in certain types of cancer cells .
-
Neurology Research : There’s interest in 10-Shogaol’s potential neuroprotective effects, particularly in relation to neurodegenerative diseases like Alzheimer’s and Parkinson’s .
-
Cardiovascular Research : Some studies suggest that 10-Shogaol may have beneficial effects on cardiovascular health, possibly through its antioxidant and anti-inflammatory properties .
-
Diabetes Research : 10-Shogaol might play a role in blood glucose regulation, which could have implications for the management of diabetes .
-
Inflammation Research : Given its anti-inflammatory properties, 10-Shogaol has been studied in the context of various inflammatory conditions .
-
Microbiology Research : While not as extensively studied in this field, there’s potential for 10-Shogaol to be explored in microbiology research, possibly in relation to its antimicrobial properties .
Sure, here are some additional potential applications of 10-Shogaol in scientific research:
-
Pharmacology Research : 10-Shogaol has been studied for its potential therapeutic properties. It could be used in drug discovery and development, particularly for drugs aimed at conditions like inflammation and oxidative stress .
-
Toxicology Research : The safety profile of 10-Shogaol is an important area of research. Studies are being conducted to understand its potential toxic effects and the maximum tolerable dosage .
-
Nutritional Research : Given its presence in ginger, a common dietary ingredient, 10-Shogaol is being studied for its potential nutritional benefits and its role in promoting health and preventing disease .
-
Gastrointestinal Research : 10-Shogaol may have potential benefits for gastrointestinal health. Its anti-inflammatory and antioxidant properties could be beneficial in managing conditions like gastritis, peptic ulcers, and inflammatory bowel disease .
-
Respiratory Research : There’s some evidence to suggest that 10-Shogaol might have bronchodilatory effects, which could be useful in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
-
Immunology Research : Given its anti-inflammatory properties, 10-Shogaol has been studied in the context of immune response regulation. It might have potential applications in managing autoimmune conditions .
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFGCOCHHNRHF-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10)-Shogaol | |
CAS RN |
36752-54-2, 104186-05-2 | |
| Record name | (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10)-Shogaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10)-SHOGAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | [10]-Shogaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031462 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



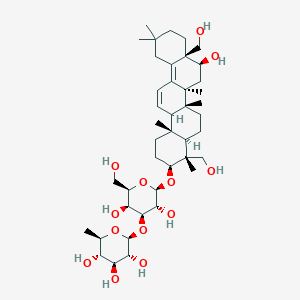
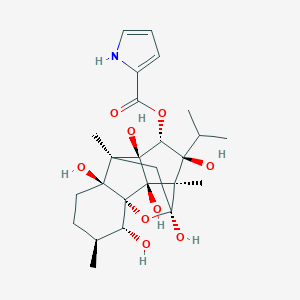
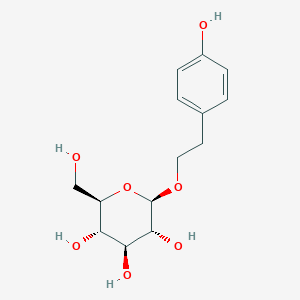
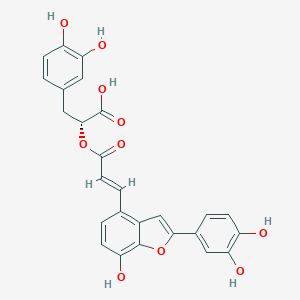
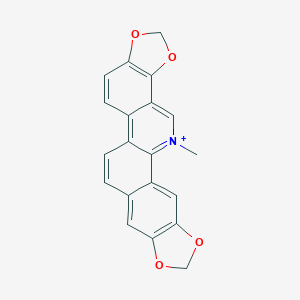
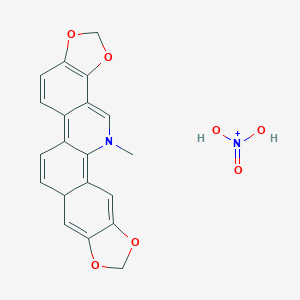
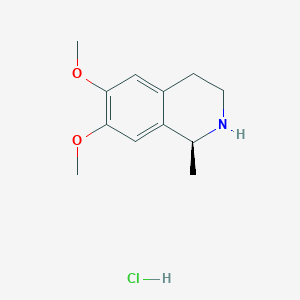
![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)
